molecular formula C19H31BN2O5S B12340918 1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12340918
M. Wt: 410.3 g/mol
InChI Key: HLZWDDILDPDIHB-UHFFFAOYSA-N
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Description

1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a piperidine ring, a sulfonamide group, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multiple steps, including nucleophilic substitution and amidation reactions. One common method involves the reaction of 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] with piperidineethanesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

Scientific Research Applications

1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with diols or hydroxyl groups on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H31BN2O5S

Molecular Weight

410.3 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C19H31BN2O5S/c1-18(2)19(3,4)27-20(26-18)15-5-7-16(8-6-15)21-28(24,25)14-13-22-11-9-17(23)10-12-22/h5-8,17,21,23H,9-14H2,1-4H3

InChI Key

HLZWDDILDPDIHB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCC(CC3)O

Origin of Product

United States

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